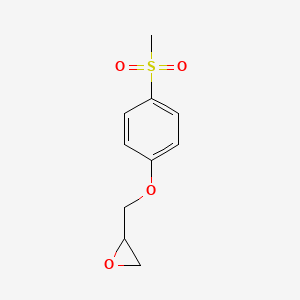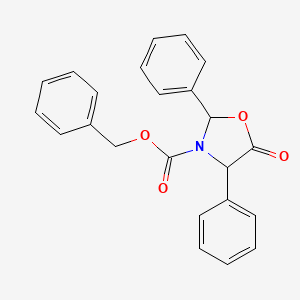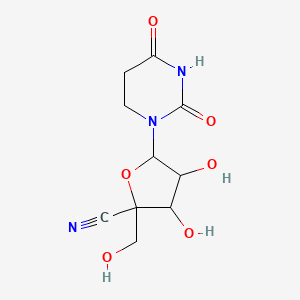
H-Arg-Met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Met-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of peptides by automating the addition of reagents and the removal of protecting groups. The use of green binary solvent mixtures has been explored to mitigate common side-reactions and improve the overall yield and purity of the peptide .
Análisis De Reacciones Químicas
Types of Reactions: H-Arg-Met-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
H-Arg-Met-OH has several applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: It is employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of peptide-based drugs and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of H-Arg-Met-OH involves its interaction with various molecular targets and pathways:
Molecular Targets: Arginine residues can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune response.
Pathways Involved: The methionine residue can be involved in methylation reactions, influencing gene expression and protein function.
Comparación Con Compuestos Similares
H-Met-Arg-OH: Another dipeptide with similar properties but different sequence.
H-Arg-Gly-OH: A dipeptide with arginine and glycine, used in similar research applications.
H-Arg-Ala-OH: A dipeptide with arginine and alanine, also used in peptide synthesis studies.
Uniqueness of H-Arg-Met-OH: this compound is unique due to the presence of both arginine and methionine residues, which confer distinct biochemical properties. The arginine residue contributes to the compound’s ability to interact with NOS enzymes and produce nitric oxide, while the methionine residue provides antioxidant properties and participates in methylation reactions. This combination of properties makes this compound a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H23N5O3S |
|---|---|
Peso molecular |
305.40 g/mol |
Nombre IUPAC |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15) |
Clave InChI |
ROWCTNFEMKOIFQ-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)

![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)




